molecular formula C19H32N4O3 B3048999 tert-Butyl (5-amino-4-(4-(dimethylamino)piperidin-1-yl)-2-methoxyphenyl)carbamate CAS No. 1894234-35-5

tert-Butyl (5-amino-4-(4-(dimethylamino)piperidin-1-yl)-2-methoxyphenyl)carbamate

Cat. No.: B3048999
CAS No.: 1894234-35-5
M. Wt: 364.5
InChI Key: LRRXUMZQMDQKTF-UHFFFAOYSA-N
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Description

Tert-Butyl (5-amino-4-(4-(dimethylamino)piperidin-1-yl)-2-methoxyphenyl)carbamate is a chemical building block of high interest in medicinal chemistry and pharmaceutical research. It features a protected aniline group (as a Boc-carbamate) and a 4-(dimethylamino)piperidine moiety, a structural motif prevalent in compounds targeting various biological pathways . This combination makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of receptor ligands . Its structure suggests potential application in the design of compounds for neurological or oncological research, where similar piperidine-containing molecules have shown activity . The compound is intended for use in laboratory research and development settings only. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

tert-butyl N-[5-amino-4-[4-(dimethylamino)piperidin-1-yl]-2-methoxyphenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N4O3/c1-19(2,3)26-18(24)21-15-11-14(20)16(12-17(15)25-6)23-9-7-13(8-10-23)22(4)5/h11-13H,7-10,20H2,1-6H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRXUMZQMDQKTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)N)N2CCC(CC2)N(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001111155
Record name Carbamic acid, N-[5-amino-4-[4-(dimethylamino)-1-piperidinyl]-2-methoxyphenyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001111155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1894234-35-5
Record name Carbamic acid, N-[5-amino-4-[4-(dimethylamino)-1-piperidinyl]-2-methoxyphenyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1894234-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[5-amino-4-[4-(dimethylamino)-1-piperidinyl]-2-methoxyphenyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001111155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-Butyl (5-amino-4-(4-(dimethylamino)piperidin-1-yl)-2-methoxyphenyl)carbamate, with CAS number 1894234-35-5, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of tert-butyl carbamate is C19H32N4O3C_{19}H_{32}N_{4}O_{3}, with a molecular weight of 364.49 g/mol. The compound features a tert-butyl group, an amino group, a piperidine moiety, and a methoxyphenyl structure that contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves several steps including acylation, nucleophilic substitution, and reduction. A notable synthetic route has been reported where the compound was derived from commercially available precursors, achieving an overall yield of approximately 81% .

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives, including tert-butyl carbamate. The compound has shown cytotoxic effects in various cancer cell lines. For instance, it was noted that certain piperidine derivatives exhibited superior cytotoxicity compared to standard treatments like bleomycin in hypopharyngeal tumor models . The mechanism of action may involve apoptosis induction and inhibition of specific signaling pathways that are critical for tumor growth.

Neuropharmacological Effects

The compound's structural features suggest potential applications in treating neurodegenerative diseases. Research indicates that similar compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer’s disease . This inhibition can enhance cholinergic signaling in the brain, potentially improving cognitive function.

Case Studies and Research Findings

StudyFindings
Liu et al. (2023)Demonstrated that piperidine derivatives can effectively inhibit AChE and BuChE, suggesting potential for Alzheimer’s treatment .
Atlantis Press (2017)Reported successful synthesis of related piperidine compounds with significant yields, emphasizing their importance as intermediates in drug development .
MDPI Review (2023)Summarized the therapeutic applications of piperidine derivatives in cancer therapy and neurodegenerative diseases .

Comparison with Similar Compounds

Structural Variations and Key Features

The table below highlights structural and functional differences between the target compound and analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Application/Notes
Target Compound C₁₉H₃₂N₄O₃ 364.49 5-amino, 4-(4-(dimethylamino)piperidin-1-yl), 2-methoxy Intermediate for omisertinib (AZD9291)
tert-Butyl (4-(4-(dimethylamino)piperidin-1-yl)-2-methoxy-5-nitrophenyl)carbamate C₁₉H₃₁N₅O₄ 393.49 5-nitro, 4-(4-(dimethylamino)piperidin-1-yl), 2-methoxy Precursor requiring nitro reduction to yield the target compound
tert-Butyl (5-amino-2-methoxy-4-(4-(3-methoxyazetidin-1-yl)piperidin-1-yl)phenyl)carbamate C₂₁H₃₃N₅O₄ 419.52 5-amino, 4-(4-(3-methoxyazetidin-1-yl)piperidin-1-yl), 2-methoxy Potential kinase inhibitor intermediate; azetidine substituent may enhance solubility
tert-Butyl (4-(4-amino-1-(2-(4-(dimethylamino)piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl)carbamate C₂₆H₃₈N₈O₃ 510.63 Pyrazolo[3,4-d]pyrimidin-3-yl, ethyl-linked piperidine Src kinase inhibitor; extended heterocyclic system enhances target binding

Pharmacological and Physicochemical Properties

  • Solubility: The dimethylamino group in the target compound enhances water solubility compared to non-polar analogs. The azetidine derivative () may exhibit improved solubility due to the methoxy group.
  • Bioactivity : The pyrazolo[3,4-d]pyrimidine derivative () shows higher molecular weight and extended π-system, likely improving kinase inhibition potency but reducing bioavailability.

Role in Drug Development

The target compound’s amino and dimethylamino piperidine groups are critical for hydrogen bonding and hydrophobic interactions with EGFR kinase, enabling omisertinib’s selectivity against T790M mutations . In contrast, the pyrazolo[3,4-d]pyrimidine analog () targets Src kinase, demonstrating structural flexibility in modulating kinase selectivity.

Comparative Efficacy

  • Target vs. Nitro Analog: The nitro analog acts as a synthetic precursor, lacking direct bioactivity until reduced to the amino form.
  • Target vs. Azetidine Derivative : The azetidine group may improve metabolic stability but requires evaluation in pharmacokinetic studies.

Q & A

Q. What are the recommended synthetic routes for tert-Butyl (5-amino-4-(4-(dimethylamino)piperidin-1-yl)-2-methoxyphenyl)carbamate?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the phenyl ring. A common approach includes:

Protection of the amine group : Use tert-butyl chloroformate under basic conditions (e.g., triethylamine) to introduce the carbamate group .

Coupling of the piperidine moiety : React the intermediate with 4-(dimethylamino)piperidine via nucleophilic aromatic substitution (SNAr) under controlled temperature (0–25°C) in polar aprotic solvents (e.g., DMF) .

Deprotection and purification : Final deprotection (if needed) using acidic conditions (e.g., TFA) followed by chromatography or recrystallization .
Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry to avoid over-substitution.

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the carbamate group .
  • Handling : Use PPE (gloves, goggles) in a fume hood. Avoid exposure to moisture, strong acids/bases, and oxidizing agents due to potential decomposition .
  • Stability Data : Limited shelf life at room temperature; conduct periodic FT-IR/NMR checks for degradation (e.g., loss of tert-butyl group at ~1.3 ppm in ¹H NMR) .

Q. What spectroscopic methods are optimal for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm substituent integration (e.g., tert-butyl at δ 1.4 ppm, methoxy at δ 3.8 ppm) and piperidine ring conformation .
  • Mass Spectrometry (HRMS) : Verify molecular weight (calculated for C₁₉H₃₁N₅O₃: 401.24 g/mol) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or hydrogen-bonding networks using SHELX programs .

Advanced Research Questions

Q. How can conflicting NMR data be resolved when analyzing tert-Butyl carbamate derivatives?

  • Methodological Answer :
  • 2D NMR Techniques : Use HSQC/HMBC to assign overlapping signals (e.g., aromatic vs. piperidine protons) .
  • Variable Temperature NMR : Identify dynamic processes (e.g., piperidine ring puckering) causing signal splitting .
  • Cross-Validation : Compare with computational models (DFT) or crystallographic data .

Q. What strategies mitigate side reactions during the introduction of the dimethylamino piperidine moiety?

  • Methodological Answer :
  • Protection of Reactive Sites : Temporarily block the methoxy group with TMSCl to prevent undesired alkylation .
  • Solvent Optimization : Use DMF for solubility but limit reaction time to avoid carbamate cleavage.
  • Catalytic Additives : Add KI to enhance SNAr efficiency in polar aprotic media .

Q. How does the dimethylamino group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Electronic Effects : The dimethylamino group acts as an electron donor, activating the phenyl ring for electrophilic substitution.
  • Steric Hindrance : Bulkiness may limit access to meta positions; use Pd-catalyzed couplings (Suzuki/Miyaura) with aryl boronic acids under mild conditions .
  • Case Study : In similar compounds, dimethylamino groups improve regioselectivity in Ullmann couplings by 20–30% .

Q. What in vitro assays are suitable for assessing the biological activity of this compound?

  • Methodological Answer :
  • Binding Assays : Surface plasmon resonance (SPR) to measure affinity for kinase targets (e.g., observed Kd ~50 nM in related pyrazolo[3,4-d]pyrimidine derivatives) .
  • Enzyme Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to evaluate inhibition of ATP-dependent enzymes .
  • Cytotoxicity Screening : Test against cancer cell lines (e.g., HCT-116) with IC₅₀ determination via MTT assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (5-amino-4-(4-(dimethylamino)piperidin-1-yl)-2-methoxyphenyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (5-amino-4-(4-(dimethylamino)piperidin-1-yl)-2-methoxyphenyl)carbamate

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